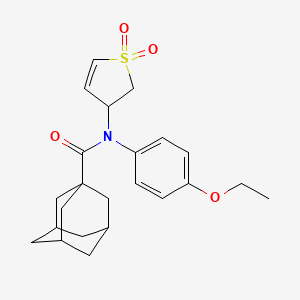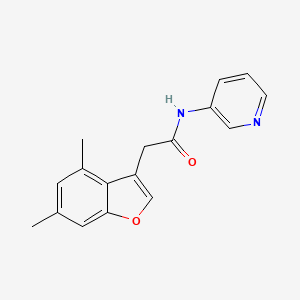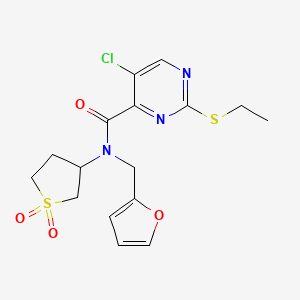
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, an adamantane core, and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, followed by oxidation to form the sulfone group.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the thiophene and adamantane derivatives under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
化学反応の分析
Types of Reactions
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfone group back to a sulfide.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like halides or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to interact with specific biological targets due to its structural features.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The adamantane core is known for its ability to enhance the stability and bioavailability of compounds, while the thiophene ring can participate in various electronic interactions.
類似化合物との比較
Similar Compounds
N-(4-ethoxyphenyl)-1-adamantanecarboxamide: Lacks the thiophene ring and sulfone group.
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide: Lacks the ethoxyphenyl group.
N-(4-methoxyphenyl)-1-adamantanecarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide is unique due to the combination of its adamantane core, thiophene ring, and ethoxyphenyl group. This combination imparts specific chemical properties, such as enhanced stability and potential biological activity, making it distinct from other similar compounds.
特性
分子式 |
C23H29NO4S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29NO4S/c1-2-28-21-5-3-19(4-6-21)24(20-7-8-29(26,27)15-20)22(25)23-12-16-9-17(13-23)11-18(10-16)14-23/h3-8,16-18,20H,2,9-15H2,1H3 |
InChIキー |
YJCWTWCICRBGQK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416711.png)
![Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11416724.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B11416736.png)
![Dimethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416738.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11416740.png)
![2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416759.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11416773.png)
![methyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11416778.png)


![Ethyl 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11416796.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11416803.png)
